molecular formula C13H24 B1621841 Methylidenecyclododecane CAS No. 32400-07-0

Methylidenecyclododecane

Cat. No. B1621841
CAS RN: 32400-07-0
M. Wt: 180.33 g/mol
InChI Key: FCUMNEBCUZTVQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MCDD involves several methods, but one notable approach is the reaction with BF3·THF catalyzed by Cp2TiCl2 . This reaction yields 1-fluoroboriranes spiro-fused to cycloalkanes and 1-methylcycloalk-1-enes formed due to the isomerization of the initial olefin .

Scientific Research Applications

Biodegradation of Environmental Contaminants

Methylidenecyclododecane, specifically in the form of randomly methylated β-cyclodextrin, has been studied for its role in bioremediation technologies. This compound has shown significant effectiveness in enhancing the bioremediation and detoxification of soils contaminated with transformer oil, as demonstrated in both bench-scale bioreactors and field experiments. The key function of methylidenecyclododecane in this context is to increase the bioavailability of pollutants and stimulate the activity of indigenous microorganisms, aiding in environmental cleanup efforts (Molnár et al., 2005).

Effects in Plant Growth and Ethylene Inhibition

Research has explored the use of 1-methylcyclopropene, a compound related to methylidenecyclododecane, in affecting ethylene perception in plants. This chemical has been found to be effective in a broad range of fruits, vegetables, and floriculture crops, influencing ripening and senescence processes. Studies have shown that it can significantly affect ethylene production, respiration rates, and post-harvest quality in various agricultural products (Blankenship & Dole, 2003).

Cancer Research and Treatment

In the field of oncology, research on methylidenecyclododecane derivatives has been conducted. For instance, studies have investigated the role of methyl-guanine methyl transferase (MGMT) methylation in determining the efficacy of cancer treatments like temozolomide in conjunction with radiotherapy. MGMT methylation status is a significant predictor for outcomes and benefits from certain chemotherapy regimens in glioblastoma patients (Stupp et al., 2009).

Environmental and Health Impact Studies

Hexabromocyclododecane (HBCD), a structurally related compound, has been intensively studied for its environmental fate and toxicology. HBCD is a brominated flame retardant associated with various environmental and health concerns. Research has focused on its persistence, distribution, and potential for causing reproductive, developmental, and behavioral effects in animals. The results of these studies have implications for global management and regulatory scrutiny of such compounds (Marvin et al., 2011).

Synthesis of Heterocyclic Compounds

Methylidenecyclododecane derivatives, such as ethyl 2-oxocyclododecanecarboxylate, have been used as key intermediates in the synthesis of macrocyclic systems, incorporating fused or exocyclic nitrogen heterocycles. This showcases the compound's utility in the field of organic synthesis and medicinal chemistry (Zoorob et al., 2012).

properties

IUPAC Name

methylidenecyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUMNEBCUZTVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379484
Record name Methylidenecyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylidenecyclododecane

CAS RN

32400-07-0
Record name Methylidenecyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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